molecular formula C9H8Br2O3 B3283180 Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate CAS No. 76251-01-9

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate

Cat. No.: B3283180
CAS No.: 76251-01-9
M. Wt: 323.97 g/mol
InChI Key: XDOIIYQCWBRFOY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate typically involves the bromination of methyl 2-hydroxyphenylacetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. Additionally, it can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison: Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate is unique due to the specific positioning of the bromine atoms and the hydroxyl group on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of bromine atoms at the 3 and 5 positions enhances its electrophilic nature, making it more reactive in substitution reactions .

Properties

IUPAC Name

methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-14-8(12)3-5-2-6(10)4-7(11)9(5)13/h2,4,13H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOIIYQCWBRFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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